molecular formula C13H10N2O3 B1293551 4-(pyridine-3-carbonylamino)benzoic acid CAS No. 5768-40-1

4-(pyridine-3-carbonylamino)benzoic acid

Cat. No.: B1293551
CAS No.: 5768-40-1
M. Wt: 242.23 g/mol
InChI Key: LWFBUVHQVCTCKN-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in organic solvents but insoluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((3-pyridinylcarbonyl)amino)- typically involves the condensation of benzoic acid with 3-pyridinecarboxylic acid. One common method is the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl4) in pyridine at 85°C . This reaction proceeds with moderate to excellent yields and high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the activation of the carboxylic function by converting carboxylic acids into acid chlorides, followed by coupling with the appropriate amine . This method ensures high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(pyridine-3-carbonylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(pyridine-3-carbonylamino)benzoic acid has shown potential for use in various fields of research due to its unique physical and chemical properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-((3-pyridinylcarbonyl)amino)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Para-aminobenzoic acid (PABA): Known for its use in sunscreen and as a precursor for folic acid synthesis.

    4-Amino benzoic acid (PABA)-substituted pyrimidine derivatives: Investigated for their antimalarial properties.

    2-Amino benzoic acid derivatives: Evaluated for their antimicrobial activity.

Uniqueness

4-(pyridine-3-carbonylamino)benzoic acid stands out due to its unique combination of a benzoic acid moiety and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(pyridine-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(10-2-1-7-14-8-10)15-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBUVHQVCTCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206382
Record name Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-40-1
Record name 4-[(3-Pyridinylcarbonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5768-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 12.0 g (0.044 mol) of ethyl 4-[(3-pyridinylcarbonyl)amino]benzoic acid, 65 ml of 2N sodium hydroxide and 120 ml of methanol is refluxed for 0.75 hour. The solvent is removed and the residue extracted with diethyl ether. The residue is diluted with water and solid citric acid is added until the pH is 4-5. The mixture is filtered and the solid washed with water and air dried to give crystals, m.p. 307°-310° C.
Name
ethyl 4-[(3-pyridinylcarbonyl)amino]benzoic acid
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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